Dichloromethane;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline
Description
Historical Evolution of Palladium-Phosphine Coordination Chemistry
The foundation of palladium-phosphine chemistry dates to the mid-20th century, with early studies on simple triphenylphosphine (PPh₃) complexes like bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) . These complexes exhibited limited catalytic utility due to poor stability and low activity toward challenging substrates like aryl chlorides. A paradigm shift occurred in 1998 with Stephen L. Buchwald’s introduction of dialkylbiaryl phosphine ligands, which featured electron-rich and sterically bulky substituents . These ligands enabled palladium-catalyzed amination and etherification of aryl chlorides at unprecedented rates, overcoming the limitations of first- and second-generation phosphines.
Subsequent advancements included the synthesis of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a highly reactive Pd(0) species that serves as a precatalyst in cross-coupling reactions . However, its tendency to dissociate PPh₃ ligands in solution led to variability in catalytic performance. This challenge spurred the development of chelating biphosphine ligands, which stabilize palladium centers through rigid coordination geometries. For example, 1,1′-bis(diphenylphosphino)ferrocene (DPPF) derivatives demonstrated enhanced stability and selectivity in nickel- and palladium-catalyzed couplings .
Role of Phosphine Ligands in Transition Metal Catalysis
Phosphine ligands influence palladium catalysis through two primary mechanisms: electronic donation and steric modulation .
- Electronic Effects : Phosphines donate electron density to the palladium center via σ-bonding, stabilizing low oxidation states (e.g., Pd(0)) and facilitating oxidative addition of aryl halides. Strong σ-donors like dicyclohexylphosphine accelerate the cleavage of C–X bonds by increasing electron density at the metal center .
- Steric Effects : Bulky substituents on phosphines prevent ligand dissociation and inhibit the formation of catalytically inactive palladium aggregates. For instance, trans-coordinated palladium complexes with bulky phosphinecarboxamide ligands exhibit prolonged stability due to steric protection of the metal center .
The interplay of these effects is exemplified in cationic palladium(II) phosphine carboxylate complexes. Studies show that ligand bulkiness controls the accessibility of the palladium center to substrates, with larger ligands favoring monodentate coordination and faster transmetalation steps .
Emergence of Bulky Biphosphine Architectures in Cross-Coupling
The integration of sterically demanding biphosphine ligands has expanded the scope of palladium-catalyzed cross-couplings. A notable example is dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane (DCyPP), which features:
- A dicyclohexyl group that imposes significant steric bulk, preventing undesired side reactions.
- A 2,6-dimethoxyphenyl substituent that enhances electron donation via resonance effects.
When coordinated to palladium, DCyPP forms a highly active catalyst for Suzuki-Miyaura and Buchwald-Hartwig couplings. The methanesulfonic acid co-ligand in these systems likely protonates intermediates, facilitating reductive elimination . Meanwhile, 2-phenylaniline may act as a directing group or transient ligand, fine-tuning the palladium center’s reactivity.
Table 1: Comparative Performance of Phosphine Ligands in Suzuki-Miyaura Coupling
| Ligand Type | Substrate (Ar–X) | Yield (%) | Reference |
|---|---|---|---|
| PPh₃ | Aryl bromide | 65 | |
| Buchwald ligand (SPhos) | Aryl chloride | 92 | |
| DCyPP | Aryl triflate | 95 |
This table underscores how bulky biphosphines like DCyPP enable couplings with traditionally inert substrates. The dimethoxy groups further stabilize the palladium center through weak Pd–O interactions, as observed in related trans-configured complexes .
Properties
Molecular Formula |
C40H51Cl2NO5PPdS- |
|---|---|
Molecular Weight |
866.2 g/mol |
IUPAC Name |
dichloromethane;dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C26H35O2P.C12H10N.CH2Cl2.CH4O3S.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2-1-3;1-5(2,3)4;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-6,8-9H,13H2;1H2;1H3,(H,2,3,4);/q;-1;;; |
InChI Key |
RSFANHZWYCDNBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.C(Cl)Cl.[Pd] |
Origin of Product |
United States |
Preparation Methods
Synthetic Route and Reaction Conditions
Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane is a sterically hindered phosphine ligand commonly synthesized via palladium-catalyzed cross-coupling reactions involving aryl halides and secondary phosphines.
- A typical preparation involves the reaction of an aryl halide precursor (such as 2-bromo- or 2-iodo-2,6-dimethoxybiphenyl derivatives) with dicyclohexylphosphine under palladium catalysis.
- The reaction is often carried out in anhydrous tetrahydrofuran or toluene as solvents.
- Catalysts such as tris-(dibenzylideneacetone)dipalladium(0) or Pd2(dba)3 are employed, with the reaction conducted under nitrogen atmosphere to avoid oxidation.
- Bases like potassium phosphate or sodium t-butoxide facilitate the coupling.
- Reaction temperatures typically range from reflux conditions (approximately 80–110 °C) for 5 to 24 hours.
Example Preparation Data
| Parameter | Details |
|---|---|
| Reactants | 2-iododibenzo[b,d]furan, dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane |
| Catalyst | Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) |
| Base | Sodium t-butoxide |
| Solvent | Xylene |
| Atmosphere | Nitrogen |
| Temperature | Reflux (~140 °C) |
| Reaction Time | 24 hours |
| Yield | Up to 87% |
| Purification | Silica gel column chromatography |
This method yields the phosphine ligand as a solid after workup involving extraction with dichloromethane, drying with magnesium sulfate, solvent evaporation, and purification by chromatography.
Preparation of Palladium Complexes Using the Phosphine Ligand
Formation of Palladium-Phosphine Complexes
The palladium component in the compound is generally introduced as a palladium(0) or palladium(II) precursor complexed with the bulky phosphine ligand. Such complexes are crucial catalysts in cross-coupling reactions.
- Palladium sources such as palladium(II) chloride or Pd2(dba)3 are reacted with dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane in solvents like dichloromethane or tetrahydrofuran.
- The reaction is conducted under inert atmosphere (nitrogen or argon) to prevent oxidation.
- The complex formation occurs at room temperature or mild heating, often with stirring for several hours.
- The resulting palladium-phosphine complex is isolated by precipitation, filtration, or crystallization.
Example Preparation Data
| Parameter | Details |
|---|---|
| Reactants | Palladium(II) chloride, dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane |
| Solvent | Dichloromethane, tetrahydrofuran |
| Atmosphere | Nitrogen |
| Temperature | Ambient to 40 °C |
| Reaction Time | 2–18 hours |
| Isolation | Filtration, washing, drying |
Such palladium-phosphine complexes are key intermediates in catalytic processes involving the other components of the compound mixture.
Role and Preparation of Methanesulfonic Acid
Methanesulfonic acid is a strong organic acid often used to activate substrates or stabilize catalytic species.
- It is commercially available in high purity.
- In synthesis, it may be added directly to reaction mixtures to adjust acidity or promote protonation steps.
- No complex preparation is typically needed for this component in the compound mixture.
Use of Dichloromethane as Solvent
Dichloromethane is a widely used solvent in organometallic and catalytic chemistry.
- It is employed as a reaction medium for palladium-catalyzed coupling reactions due to its good solubilizing properties and moderate polarity.
- It is also used in extraction and purification steps.
Preparation of 2-Phenylaniline
2-Phenylaniline is an aromatic amine substrate often used in palladium-catalyzed amination or cross-coupling reactions.
- It can be prepared by reduction of 2-nitrobiphenyl or by direct amination of biphenyl derivatives.
- Commercially available with high purity for catalytic applications.
Summary Table of Preparation Methods
| Component | Preparation Method | Key Conditions & Reagents | Yield / Notes |
|---|---|---|---|
| Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane | Pd-catalyzed cross-coupling of aryl halide with dicyclohexylphosphine | Pd2(dba)3, sodium t-butoxide, toluene, nitrogen atmosphere, reflux, 5–24 h | Up to 87% yield after chromatography |
| Palladium-phosphine complex | Reaction of Pd(II) chloride with phosphine ligand | Dichloromethane or THF, nitrogen atmosphere, room temp, 2–18 h | Isolated by filtration or crystallization |
| Methanesulfonic acid | Commercially sourced; added as acid catalyst or additive | Direct addition to reaction mixture | No synthesis required |
| Dichloromethane | Commercial solvent | Used as solvent in reactions and purification | No synthesis required |
| 2-Phenylaniline | Reduction of 2-nitrobiphenyl or commercial purchase | Standard aromatic amine synthesis or commercial source | Commercially available |
Analytical and Research Perspectives
- The preparation of dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane and its palladium complexes has been extensively studied for their application in cross-coupling reactions, showing high catalytic efficiency and selectivity.
- Reaction optimization involves control of atmosphere, temperature, and stoichiometry to maximize yield and purity.
- Purification techniques such as silica gel chromatography and recrystallization are standard to obtain analytically pure compounds.
- Spectroscopic methods (Nuclear Magnetic Resonance, Mass Spectrometry) confirm the identity and purity of the synthesized ligands and complexes.
- The use of methanesulfonic acid in combination with palladium-phosphine catalysts is documented to enhance catalytic activity in amination and related transformations.
Chemical Reactions Analysis
Types of Reactions
(2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl)[2-(2’-amino-1,1’-biphenyl)]palladium(II) methanesulfonate is primarily used in cross-coupling reactions, including:
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides.
Heck Reaction: Coupling of alkenes with aryl halides.
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds between aryl halides and amines.
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, boronic acids, and amines. The reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and solvents like toluene or dimethylformamide (DMF) are often used .
Major Products
The major products formed from these reactions are biaryl compounds, substituted alkenes, and arylamines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Scientific Research Applications
Catalytic Applications
The primary application of this compound lies in its role as a catalyst in various organic transformations, particularly palladium-catalyzed reactions.
Cross-Coupling Reactions
Palladium complexes are renowned for their utility in cross-coupling reactions such as:
- Suzuki-Miyaura Coupling : This reaction involves the coupling of boronic acids with aryl halides or pseudohalides. The presence of the phosphine ligand enhances the reactivity and selectivity of the palladium catalyst, allowing for efficient formation of biaryl compounds.
| Reaction Type | Substrates Involved | Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Aryl bromides + Boronic acids | 85-95 | |
| Sonogashira Coupling | Aryl halides + Alkynes | 80-90 |
Synthesis of Complex Molecules
The compound has been employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. For instance, it has been utilized to synthesize:
- Mithramycin Analogues : Utilizing palladium catalysis for the formation of complex structures with increased selectivity against cancer cells .
Synthesis of Tryptophan Derivatives
A notable study demonstrated the use of palladium-catalyzed reactions to synthesize various tryptophan derivatives. The methodology involved the coupling of iodinated anilines with aldehydes under optimized conditions using this compound.
| Tryptophan Derivative | Yield (%) | Methodology |
|---|---|---|
| 4-Nitrotryptophan | 50 | Palladium-catalyzed cross-coupling |
| Benzotryptophan | 42 | Palladium acetate as catalyst |
This study highlights not only the efficiency but also the versatility of the compound in creating biologically relevant molecules .
Development of New Ligands
Research has focused on developing new phosphine ligands that can enhance catalytic activity under milder conditions. The incorporation of dicyclohexyl groups has shown to improve solubility and stability, leading to better catalytic performance in various reactions .
Mechanism of Action
The compound acts as a catalyst by coordinating with the reactants to form an active palladium species. This active species facilitates the formation of new bonds by lowering the activation energy of the reaction. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps to complete the catalytic cycle .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Palladium Complexes
Key Findings :
- Ligand Electronics: Methoxy groups (target compound) increase electron density at Pd compared to dimethylamino (CPhos) or adamantyl (Mor-Dalphos) substituents, favoring oxidative addition steps .
- Solvent Compatibility: DCM adducts (target compound, SPhos) improve solubility in non-polar media, whereas MSA-based complexes are more suited for polar aprotic solvents .
- Catalytic Efficiency : The target compound outperforms SPhos in couplings requiring steric hindrance tolerance (TOF = 1,200 h⁻¹ vs. 800 h⁻¹ for SPhos in aryl chloride aminations) .
Comparison of Methanesulfonic Acid with Other Acids
Table 2: Acid Comparison in Palladium Catalysis
Key Findings :
- Eco-Friendliness : MSA is preferred over H₂SO₄ and HCl in green chemistry due to its low toxicity and biodegradability .
- Reaction Compatibility: MSA’s non-oxidizing nature prevents unwanted Pd oxidation, unlike H₂SO₄, which can degrade phosphine ligands .
Dichloromethane vs. Alternative Solvents
Biological Activity
The compound Dichloromethane; dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane; methanesulfonic acid; palladium; 2-phenylaniline is a complex organometallic compound that combines various functional groups and elements, particularly palladium, which is known for its catalytic properties in organic synthesis. This article aims to explore the biological activity of this compound, focusing on its potential applications in medicinal chemistry and catalysis.
Structure Overview
The compound can be broken down into several components:
- Dichloromethane (DCM) : A solvent often used in organic reactions.
- Dicyclohexylphosphane : A phosphine ligand that stabilizes the palladium center.
- Methanesulfonic acid : A strong acid that may influence the reactivity of the complex.
- Palladium : A noble metal used as a catalyst in various chemical reactions.
- 2-Phenylaniline : An aniline derivative that may have biological significance.
Molecular Formula
The molecular formula for this compound is .
Anticancer Properties
Research has indicated that palladium complexes exhibit significant anticancer activity. For example, studies on similar palladium-based compounds have demonstrated their ability to induce apoptosis in cancer cells through various mechanisms, including:
- DNA Intercalation : Palladium complexes can bind to DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : These compounds can increase oxidative stress within cells, leading to cell death.
Enzyme Inhibition
Palladium complexes have been studied for their potential to inhibit specific enzymes involved in cancer progression. For instance:
- Carbonic Anhydrase Inhibitors : Some derivatives have shown promise as inhibitors of carbonic anhydrase, an enzyme implicated in tumor growth and metastasis.
Case Studies
- Study on Palladium Complexes : A study highlighted the use of palladium complexes in catalyzing reactions that produce biologically active compounds. The findings indicated that these complexes could be effective in synthesizing new anticancer agents .
- Pharmacological Evaluation : Another research effort evaluated the pharmacological properties of related phosphine-based compounds, showing enhanced selectivity and potency against specific cancer cell lines .
Catalytic Applications
The compound has potential applications in catalysis, particularly in:
- Cross-Coupling Reactions : The palladium center facilitates cross-coupling reactions such as Suzuki-Miyaura coupling, which are vital for synthesizing complex organic molecules.
- Asymmetric Synthesis : The dicyclohexylphosphane ligand can help achieve enantioselective synthesis, which is crucial for developing chiral pharmaceuticals.
Toxicity and Safety Profile
While the biological activity is promising, it is essential to consider the toxicity associated with dichloromethane and heavy metals like palladium. Toxicological studies are necessary to evaluate the safety profile of this compound before any therapeutic application.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 500.75 g/mol |
| Solubility | Soluble in DCM |
| Stability | Stable under inert conditions |
| Biological Activity | Anticancer potential |
Q & A
Basic Question: What is the role of dichloromethane (DCM) in palladium-catalyzed cross-coupling reactions?
Answer:
Dichloromethane (DCM) serves dual roles:
- Solvent : Its moderate polarity and low boiling point (40°C) enable efficient dissolution of organic substrates and catalysts while facilitating easy removal post-reaction .
- Stabilizer : In palladium complexes (e.g., [Pd(dppf)Cl₂·CH₂Cl₂]), DCM stabilizes the catalyst structure by forming adducts, preventing ligand dissociation and maintaining catalytic activity .
Methodological Consideration : Optimize DCM purity (anhydrous, ≥99.8%) to avoid trace water, which can hydrolyze sensitive intermediates. Use under inert atmospheres (N₂/Ar) to prevent oxidation .
Advanced Question: How can computational methods guide the design of dicyclohexylphosphane ligands for improved palladium catalyst performance?
Answer:
- Ligand Optimization : Density Functional Theory (DFT) calculates steric/electronic parameters (e.g., Tolman cone angle, %VBur) to predict ligand effects on Pd center reactivity. For example, bulky dicyclohexyl groups enhance steric protection, reducing catalyst deactivation .
- Reaction Pathway Simulation : Transition-state modeling identifies rate-limiting steps (e.g., oxidative addition vs. reductive elimination) to refine ligand substituents (e.g., methoxy groups in 2,6-dimethoxyphenyl enhance electron donation) .
Experimental Validation : Synthesize ligands with targeted modifications and compare catalytic efficiency in Suzuki-Miyaura couplings (e.g., turnover number, yield) .
Basic Question: Why is methanesulfonic acid (MSA) used in palladium-mediated C–H activation reactions?
Answer:
- Acid Catalyst : MSA (pKa = −1.9) protonates directing groups (e.g., -NH₂ in 2-phenylaniline), facilitating Pd insertion into C–H bonds via concerted metalation-deprotonation (CMD) mechanisms .
- Coordination Modifier : MSA’s sulfonate group can weakly coordinate to Pd, modulating electron density and stabilizing intermediates .
Methodology : Optimize MSA concentration (typically 0.1–1.0 equiv.) to balance activation and side reactions (e.g., substrate decomposition) .
Advanced Question: How to resolve discrepancies between computational predictions and experimental outcomes in Pd-catalyzed aryl amination?
Answer:
-
Data Contradiction Analysis :
Integrated Workflow : Combine DFT with high-throughput screening (e.g., 96-well plates) to validate computational models under varied conditions (temperature, solvent) .
Basic Question: What safety protocols are critical when handling dichloromethane in palladium complex synthesis?
Answer:
- Ventilation : Use fume hoods to limit exposure to DCM vapors (TLV-TWA: 50 ppm) .
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact .
- Waste Management : Neutralize Pd-containing residues with chelating agents (e.g., EDTA) before disposal .
Advanced Question: How to optimize reaction conditions for Pd-catalyzed coupling of 2-phenylaniline derivatives?
Answer:
Key Parameters :
| Variable | Optimal Range | Impact |
|---|---|---|
| Temperature | 80–100°C | Balances reaction rate and catalyst stability . |
| Base | Cs₂CO₃ | Enhances deprotonation of 2-phenylaniline without Pd poisoning . |
| Solvent | Toluene/DCM (1:1) | Improves solubility of aryl halides and amines . |
Case Study : For Buchwald-Hartwig amination of 2-phenylaniline with aryl bromides:
Advanced Question: What strategies mitigate palladium nanoparticle formation during cross-coupling reactions?
Answer:
- Ligand Design : Use bulky, electron-rich phosphanes (e.g., dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane) to stabilize Pd(0) intermediates and prevent aggregation .
- Additives : Introduce stabilizing agents (e.g., tetrabutylammonium bromide) to passivate Pd surfaces and maintain colloidal stability .
Characterization : Monitor nanoparticle formation via TEM and UV-Vis spectroscopy (plasmon resonance at 400–450 nm indicates Pd NPs) .
Basic Question: How does the electronic structure of 2-phenylaniline influence its reactivity in Pd-catalyzed reactions?
Answer:
- Electron-Donating Effects : The –NH₂ group activates the aryl ring for electrophilic Pd insertion, lowering the energy barrier for C–H activation .
- Steric Effects : Substituents at the 2-position (e.g., –OMe) direct Pd to the ortho position, controlling regioselectivity .
Methodology : Compare Hammett σ values of substituents to predict activation efficiency (e.g., σ⁻ = −0.27 for –NH₂ indicates strong electron donation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
